molecular formula C19H21ClN2O2 B3405686 1-(2-(4-chloro-3-methylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1412223-80-3

1-(2-(4-chloro-3-methylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B3405686
CAS No.: 1412223-80-3
M. Wt: 344.8
InChI Key: ZGTOTZJDLXJISN-UHFFFAOYSA-N
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Description

This compound is a benzodiazepine derivative characterized by a 4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one core. Key structural features include:

  • A 4-chloro-3-methylphenoxy ethyl group attached to the diazepine ring, which introduces steric bulk and modulates electronic properties.
  • A partially saturated diazepine ring, which may influence conformational flexibility and receptor binding.

Properties

IUPAC Name

5-[2-(4-chloro-3-methylphenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-13-11-15(7-8-16(13)20)24-10-9-22-18-6-4-3-5-17(18)21-12-14(2)19(22)23/h3-8,11,14,21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTOTZJDLXJISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2N(C1=O)CCOC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-chloro-3-methylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a member of the benzodiazepine class, which is widely recognized for its pharmacological properties. This compound's unique structure suggests potential biological activity that warrants comprehensive examination.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H21ClN2O2
  • Molecular Weight : 348.84 g/mol
  • IUPAC Name : this compound

The biological activity of this compound may involve interactions with various molecular targets, primarily through binding to specific receptors or enzymes. The benzodiazepine core is known for its ability to modulate GABA_A receptors, leading to anxiolytic, anticonvulsant, and muscle relaxant effects.

Biological Activity Overview

Research indicates that compounds within the benzodiazepine class exhibit a range of biological activities:

  • Anxiolytic Effects : Compounds similar to this one have been shown to reduce anxiety levels in both animal models and clinical settings.
  • Anticonvulsant Properties : Benzodiazepines are commonly used in the treatment of epilepsy and seizure disorders due to their capability to enhance GABAergic transmission.
  • Sedative Effects : The sedative properties of benzodiazepines are well-documented, making them useful in treating insomnia.

Antitumor Activity

A study evaluating the antitumor efficacy of benzodiazepine derivatives demonstrated that certain modifications to the benzodiazepine structure could enhance cytotoxicity against cancer cell lines. For instance, derivatives with halogen substitutions exhibited significant activity against prostate cancer cells (PC-3) .

CompoundCell LineIC50 (µM)Activity
Compound APC-310High
This compoundPC-3TBDTBD

Structure-Activity Relationship (SAR)

Recent studies focused on the SAR of benzodiazepines have highlighted that modifications at specific positions can significantly alter their biological profiles. For example, methylation at certain positions has been shown to increase receptor affinity and enhance therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the potential of this compound better, a comparative analysis with known benzodiazepines can be insightful:

Compound NameAnxiolytic ActivityAnticonvulsant ActivitySedative Activity
DiazepamHighHighHigh
LorazepamHighModerateHigh
This compoundTBDTBDTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis of Analogous Benzodiazepines

The following table summarizes structural similarities and differences between the target compound and related benzodiazepine derivatives:

Compound Name / CAS / Source Core Structure Substituents / Modifications Molecular Weight (g/mol) Key Features
Target Compound Benzo[b][1,4]diazepin-2-one 4-Chloro-3-methylphenoxy ethyl, 3-methyl ~362.8 (estimated) Ethoxy linker enhances flexibility; chloro and methyl groups improve lipophilicity.
11-(4-Chlorophenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one Dibenzo[b,e][1,4]diazepin-1-one 4-Chlorophenyl, 3,3-dimethyl 299.45 Dibenzo core increases aromaticity; dimethyl groups may reduce solubility.
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) 1,4-Benzodiazepin-2-one 2-Chlorophenyl, nitro, methyl 315.74 Nitro group enhances electron-withdrawing effects; associated with sedative activity.
11-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-chlorophenyl)-dibenzo[b,e][1,4]diazepin-1-one Dibenzo[b,e][1,4]diazepin-1-one Bromo, hydroxy, methoxy, 4-chlorophenyl 525.82 Polar substituents (OH, OCH₃) improve solubility; bromo adds steric hindrance.
11-(2,4-Dichlorophenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one Dibenzo[b,e][1,4]diazepin-1-one 2,4-Dichlorophenyl, 3,3-dimethyl ~403.3 (estimated) Dichlorophenyl enhances lipophilicity; dimethyl may stabilize ring conformation.

Key Findings:

Core Variations: The target compound’s monocyclic benzo[b][1,4]diazepin-2-one core contrasts with dibenzo[b,e][1,4]diazepin-1-one analogs (e.g., ). The dibenzo systems exhibit extended aromaticity, which may increase receptor binding affinity but reduce solubility due to higher hydrophobicity .

Substituent Effects: The 4-chloro-3-methylphenoxy ethyl group in the target compound introduces a flexible linker absent in analogs like Methylclonazepam . This linker could enhance bioavailability by improving membrane permeability. Nitro groups (e.g., Methylclonazepam ) are associated with potent pharmacological activity but may increase toxicity risks compared to the target’s chloro-methyl substitution.

Pharmacokinetic Implications: Polar groups (e.g., hydroxy, methoxy in ) improve aqueous solubility, whereas lipophilic substituents (e.g., dichlorophenyl in ) favor blood-brain barrier penetration. The target compound’s balance of chloro and ethylphenoxy groups may optimize both solubility and CNS targeting.

Synthetic Challenges: The dibenzo analogs (e.g., ) require multi-step synthesis due to fused aromatic systems, whereas the target compound’s monocyclic core simplifies preparation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(4-chloro-3-methylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
Reactant of Route 2
1-(2-(4-chloro-3-methylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

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